molecular formula C10H11BrClNO2 B13048601 (1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid;hydrochloride

(1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid;hydrochloride

Cat. No.: B13048601
M. Wt: 292.55 g/mol
InChI Key: LAEGQZMCYWZLAN-PPHPATTJSA-N
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Description

(1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid;hydrochloride: is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound features a bromine atom and an amino group attached to an indene ring system, making it a unique structure for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid;hydrochloride typically involves the following steps:

    Bromination: The starting material, 2,3-dihydroindene, undergoes bromination using bromine in the presence of a suitable solvent like carbon tetrachloride or chloroform to introduce the bromine atom at the 5-position.

    Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the 1-position.

    Carboxylation: The resulting compound is further carboxylated using carbon dioxide or a carboxylating agent to introduce the carboxylic acid group at the 1-position.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or nitroso derivatives.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxyl, alkyl, or aryl groups, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium hydroxide, alkyl halides, or aryl halides in the presence of a catalyst.

Major Products:

    Oxidation: Nitroso derivatives or oxides.

    Reduction: De-brominated or hydrogenated products.

    Substitution: Hydroxyl, alkyl, or aryl-substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and pathways.

Biology:

  • Investigated for its potential as a biochemical probe due to its unique structure.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

  • (1S)-1-amino-5-chloro-2,3-dihydroindene-1-carboxylic acid;hydrochloride
  • (1S)-1-amino-5-fluoro-2,3-dihydroindene-1-carboxylic acid;hydrochloride
  • (1S)-1-amino-5-iodo-2,3-dihydroindene-1-carboxylic acid;hydrochloride

Uniqueness:

  • The presence of the bromine atom at the 5-position provides unique reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs.
  • The specific stereochemistry (1S) also contributes to its distinct biological and chemical properties.

Properties

Molecular Formula

C10H11BrClNO2

Molecular Weight

292.55 g/mol

IUPAC Name

(1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H10BrNO2.ClH/c11-7-1-2-8-6(5-7)3-4-10(8,12)9(13)14;/h1-2,5H,3-4,12H2,(H,13,14);1H/t10-;/m0./s1

InChI Key

LAEGQZMCYWZLAN-PPHPATTJSA-N

Isomeric SMILES

C1C[C@](C2=C1C=C(C=C2)Br)(C(=O)O)N.Cl

Canonical SMILES

C1CC(C2=C1C=C(C=C2)Br)(C(=O)O)N.Cl

Origin of Product

United States

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